![molecular formula C21H25N5O2 B2394171 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea CAS No. 2319850-76-3](/img/structure/B2394171.png)
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea, also known as BMH-21, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated to better understand its potential benefits and limitations.
Mécanisme D'action
The mechanism of action of 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea involves the inhibition of a protein called CRM1, which is involved in the transport of proteins and other molecules out of the nucleus of a cell. By inhibiting CRM1, 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea prevents the export of certain proteins that are necessary for cancer cell survival and proliferation. This leads to the accumulation of these proteins within the nucleus, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting the export of certain proteins, this compound has also been shown to induce DNA damage and to inhibit the activity of enzymes that are important for cancer cell survival. 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has several advantages and limitations for use in laboratory experiments. One advantage is that it has been shown to be effective in a variety of cancer cell types, which makes it a versatile compound for studying cancer biology. Another advantage is that it has been synthesized in sufficient quantities for use in laboratory experiments. One limitation is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are still unknown. Another limitation is that it may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea. One direction is to further investigate its potential therapeutic applications in cancer treatment, including its efficacy in combination with other cancer therapies. Another direction is to study its mechanism of action in more detail, including the identification of specific proteins that are affected by this compound. Additionally, researchers could investigate the potential use of 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea in other diseases or conditions beyond cancer, such as viral infections or autoimmune disorders.
Méthodes De Synthèse
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method has been described in detail in various scientific publications, and researchers have been able to produce this compound in sufficient quantities for use in laboratory experiments.
Applications De Recherche Scientifique
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been studied extensively for its potential therapeutic applications in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, and it has also been shown to induce apoptosis (programmed cell death) in cancer cells. 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been tested in various types of cancer cells, including breast cancer, lung cancer, and leukemia, and it has shown promising results in all of these studies.
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-4-13-28-18-10-8-16(9-11-18)24-21(27)23-15-17-14-20(25-26(17)2)19-7-5-6-12-22-19/h5-12,14H,3-4,13,15H2,1-2H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXRBIQKIGQVBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=NN2C)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


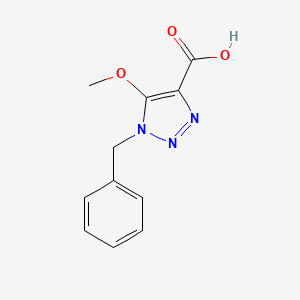
![4-[1-(2-Azaperhydroepinyl-2-oxoethyl)benzimidazol-2-yl]-1-(2,6-dimethylphenyl) pyrrolidin-2-one](/img/structure/B2394092.png)


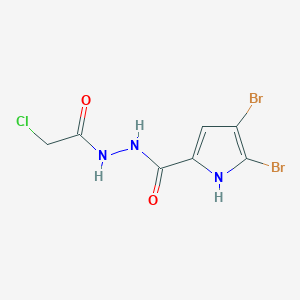
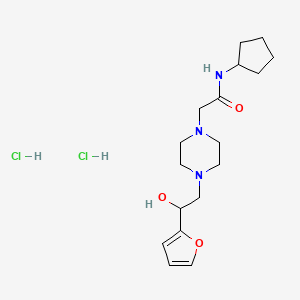
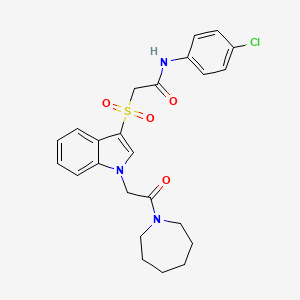


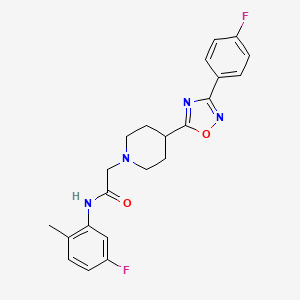
![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394105.png)

![N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2394111.png)